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molecular formula C11H10N2 B154018 3-Pyridin-4-ylaniline CAS No. 40034-44-4

3-Pyridin-4-ylaniline

Cat. No. B154018
M. Wt: 170.21 g/mol
InChI Key: BDSBSHZVSVKIHM-UHFFFAOYSA-N
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Patent
US04533735

Procedure details

A Paar shaker bottle was charged with 0.2 g (0.85 mmol) of 4-(4-chloro-3-nitrophenyl)pyridine, 0.07 g (0.85 mmol) of sodium acetate, 0.02 g of 5% palladium-on-carbon, and 3 ml of glacial acetic acid. It was then charged with hydrogen to 40 psi, and the shaker was turned on. The reaction mixture was heated to 60°-70° C. and maintained at that temperature for two hours, after which the reaction was stopped and the catalyst removed by filtration. To the filtrate was added water and then 50% aqueous caustic to a pH greater than 7. The reaction mixture was extracted with methylene chloride. The methylene chloride fraction was washed, dried, and evaporated. Analysis of the reaction mixture showed that the process resulted in an 83% yield of 4-(3-aminophenyl)pyridine.
Name
4-(4-chloro-3-nitrophenyl)pyridine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[CH:4][C:3]=1[N+:14]([O-])=O.C([O-])(=O)C.[Na+].[H][H]>[Pd].C(O)(=O)C>[NH2:14][C:3]1[CH:4]=[C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:6]=[CH:7][CH:2]=1 |f:1.2|

Inputs

Step One
Name
4-(4-chloro-3-nitrophenyl)pyridine
Quantity
0.2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C1=CC=NC=C1)[N+](=O)[O-]
Name
Quantity
0.07 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 60°-70° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration
ADDITION
Type
ADDITION
Details
To the filtrate was added water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride fraction was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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